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Compound of Interest

Compound Name: 2-Aminobenzamide

Cat. No.: B116534 Get Quote

Introduction

2-Aminobenzamide, also known as anthranilamide, is a key chemical intermediate in the

synthesis of pharmaceuticals, dyes, and other fine chemicals. Its structural features, an

aromatic ring substituted with both an amine and an amide functional group, give rise to a

distinct spectroscopic signature. This technical guide provides an in-depth analysis of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
aminobenzamide. Detailed experimental protocols are included to aid researchers in obtaining

and interpreting high-quality spectroscopic data for this and similar compounds.
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Property Value

IUPAC Name 2-aminobenzamide

Synonyms Anthranilamide, o-Aminobenzamide

CAS Number 88-68-6

Molecular Formula C₇H₈N₂O

Molecular Weight 136.15 g/mol

Appearance White to light brown crystalline powder

Melting Point 108-114 °C

SMILES NC(=O)c1ccccc1N

Spectroscopic Data
The following sections present the key spectroscopic data for 2-aminobenzamide, organized

for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 2-aminobenzamide are presented below.

Experimental data can be found in spectral databases such as SpectraBase.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.75 d 1H Ar-H

7.20 t 1H Ar-H

6.80 d 1H Ar-H

6.60 t 1H Ar-H

7.50 (broad) s 1H -CONH₂

7.10 (broad) s 1H -CONH₂

5.80 (broad) s 2H -NH₂

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) (ppm) Assignment

170.5 C=O (Amide)

148.0 C-NH₂

132.0 Ar-CH

128.0 Ar-CH

118.0 Ar-C-CONH₂

116.5 Ar-CH

115.0 Ar-CH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 2-aminobenzamide are listed below.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3470 - 3350 Strong, Doublet
N-H stretch (primary amine, -

NH₂)

3350 - 3180 Strong, Broad
N-H stretch (primary amide, -

CONH₂)

~3050 Medium C-H stretch (aromatic)

~1660 Strong C=O stretch (amide I band)

~1620 Strong N-H bend (primary amine)

~1590 Medium C=C stretch (aromatic)

~1450 Medium C=C stretch (aromatic)

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected data from electron ionization (EI) mass spectrometry are as

follows.

m/z Relative Intensity (%) Assignment

136 High [M]⁺ (Molecular Ion)

120 High [M - NH₂]⁺

118 Moderate [M - H₂O]⁺

92 High [M - C(=O)NH₂]⁺

65 Moderate [C₅H₅]⁺

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended for researchers and scientists in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-aminobenzamide into a clean,

dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Gently

agitate the vial to ensure complete dissolution of the solid. d. Using a Pasteur pipette, transfer

the solution into a standard 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer): a. ¹H NMR:

Pulse Program: zg30
Number of Scans: 16
Acquisition Time: ~4 seconds
Relaxation Delay: 1 second
Spectral Width: 16 ppm b. ¹³C NMR:
Pulse Program: zgpg30 (proton-decoupled)
Number of Scans: 1024 or more for good signal-to-noise
Acquisition Time: ~1 second
Relaxation Delay: 2 seconds
Spectral Width: 240 ppm

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b.

Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the

residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR). d.

Integrate the peaks in the ¹H NMR spectrum. e. Assign the peaks based on their chemical

shifts, multiplicities, and integration values.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy Protocol
1. Sample Preparation: a. Place a small amount of powdered 2-aminobenzamide directly onto

the ATR crystal. b. Ensure the entire surface of the crystal is covered with a thin, even layer of

the sample.
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2. Data Acquisition: a. Lower the ATR anvil to apply firm and even pressure to the sample,

ensuring good contact with the crystal. b. Collect a background spectrum of the empty ATR

crystal. c. Collect the sample spectrum. d. The instrument software will automatically ratio the

sample spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

3. Instrument Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Electron Ionization-Mass Spectrometry (EI-MS) Protocol
1. Sample Introduction: a. Introduce a small amount of solid 2-aminobenzamide into the mass

spectrometer via a direct insertion probe. b. The probe is heated to volatilize the sample into

the ion source.

2. Ionization and Analysis: a. The gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV) to cause ionization and fragmentation. b. The resulting

positively charged ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). c. A detector records

the abundance of each ion at a specific m/z value.

3. Instrument Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 40 - 400 amu

Source Temperature: 200-250 °C
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The logical flow for the complete spectroscopic analysis of 2-Aminobenzamide is depicted in

the following diagram.
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Caption: Workflow for the spectroscopic analysis of 2-Aminobenzamide.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116534#spectroscopic-data-of-2-aminobenzamide-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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